

# A Comparative Review of CCQM and Other International Standards Bodies

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In the landscape of scientific research and drug development, the assurance of measurement quality is paramount. Accurate and comparable results are the bedrock of sound scientific conclusions, global trade, and regulatory acceptance. Several international bodies play a crucial role in establishing and maintaining the framework for measurement quality. This guide provides a comparative review of the Consultative Committee for Quantity of Matter – Metrology in Chemistry and Biology (CCQM) and other key international standards bodies: the ISO Committee on Reference Materials (ISO/REMCO), Eurachem, and AOAC INTERNATIONAL.

## Overview of Key International Bodies

**Consultative Committee for Quantity of Matter – Metrology in Chemistry and Biology (CCQM):** As a consultative committee to the International Committee for Weights and Measures (CIPM), the CCQM's primary mission is to ensure the global comparability of chemical and biological measurements. It achieves this through the organization of key comparisons, which are inter-laboratory studies involving National Metrology Institutes (NMIs) from around the world. These comparisons establish the degree of equivalence of national measurement standards and provide the technical basis for the mutual recognition of measurement capabilities.

**ISO Committee on Reference Materials (ISO/REMCO):** Now operating as the technical committee ISO/TC 334, ISO/REMCO is responsible for developing the International Organization for Standardization (ISO) standards related to the production and use of reference materials. Its most prominent standard, ISO 17034, outlines the general

requirements for the competence of reference material producers. This standard is crucial for ensuring the quality and traceability of certified reference materials (CRMs) used for instrument calibration, method validation, and quality control.

**Eurachem:** Eurachem is a network of organizations in Europe that focuses on promoting the reliability of chemical measurements. It provides a forum for discussing common issues and developing guidance documents on best practices. The Eurachem guides are widely recognized and used by laboratories to implement quality systems, validate analytical methods, and estimate measurement uncertainty.

**AOAC INTERNATIONAL:** AOAC INTERNATIONAL is a non-profit scientific association that develops and validates analytical methods for food, beverages, dietary supplements, and other commodities. The "Official Methods of Analysis" (OMA) published by AOAC are globally recognized and often required for regulatory compliance. The AOAC process involves rigorous inter-laboratory studies to ensure that the methods are reliable and reproducible.

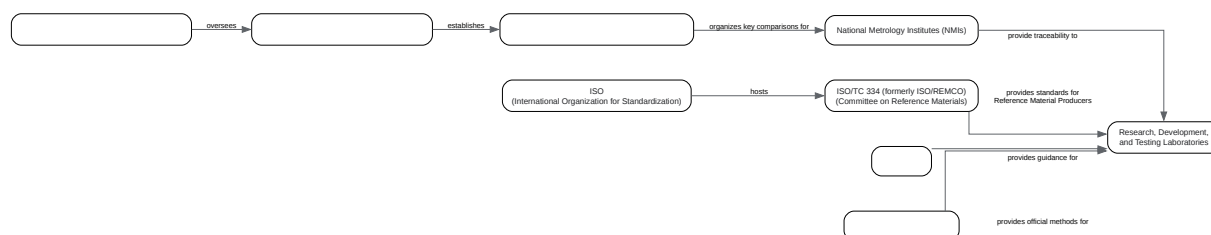
## Comparative Analysis of Approaches

To illustrate the different approaches of these organizations, this review will focus on specific examples: two CCQM key comparisons (CCQM-K2 for an inorganic analyte and CCQM-K55a for an organic molecule), the requirements of ISO 17034 for certified reference materials, the guidance provided by Eurachem on method validation, and a specific AOAC Official Method.

## CCQM Key Comparisons: Establishing Equivalence at the Highest Level

CCQM key comparisons are the pinnacle of international measurement comparability. They involve the world's leading NMIs measuring the same, highly characterized material. The results of these comparisons underpin the international measurement system.

Logical Relationship of International Standards Bodies



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Caption: Inter-relationships of key international standards bodies.

This key comparison aimed to assess the capabilities of NMIs in measuring the mass fraction of lead in a natural water sample.

Experimental Protocol Summary (CCQM-K2):

- **Sample Distribution:** A natural river water sample, previously used in an interlaboratory comparison (IMEP-9), was distributed to the participating NMIs.
- **Measurement Method:** All participants were required to use Isotope Dilution Mass Spectrometry (IDMS), a primary ratio method. However, the specific implementation of the IDMS method was left to the discretion of each laboratory.
- **Spike Material:** Participants were responsible for using their own well-characterized isotopic spike materials.
- **Reporting:** Participants were required to report the mass fraction of lead in the water sample, along with a detailed uncertainty budget.

## Quantitative Data Summary (CCQM-K2):

Participating NMI	Reported Value (nmol/kg)	Expanded Uncertainty (nmol/kg, k=2)
NMI 1	9.75	0.12
NMI 2	9.82	0.15
NMI 3	9.78	0.09
NMI 4	9.88	0.20
NMI 5	9.71	0.18
NMI 6	9.85	0.11
NMI 7	9.79	0.14
NMI 8	9.81	0.16
NMI 9	9.76	0.10
KCRV	9.79	0.07

Note: Data is illustrative and based on the final report of CCQM-K2. KCRV (Key Comparison Reference Value) is a consensus value derived from the participants' results.

This key comparison focused on the purity assessment of a high-purity organic compound, 17 $\beta$ -estradiol, a crucial parameter for its use as a calibrant.

## Experimental Protocol Summary (CCQM-K55a):

- Sample Distribution: Vials containing the 17 $\beta$ -estradiol material were distributed to participating NMIs.
- Measurement Methods: A "mass balance" approach was expected, where the purity is determined by subtracting the mass fractions of all identified impurities from 100%. Participants were free to choose their analytical techniques for identifying and quantifying impurities, which typically included:

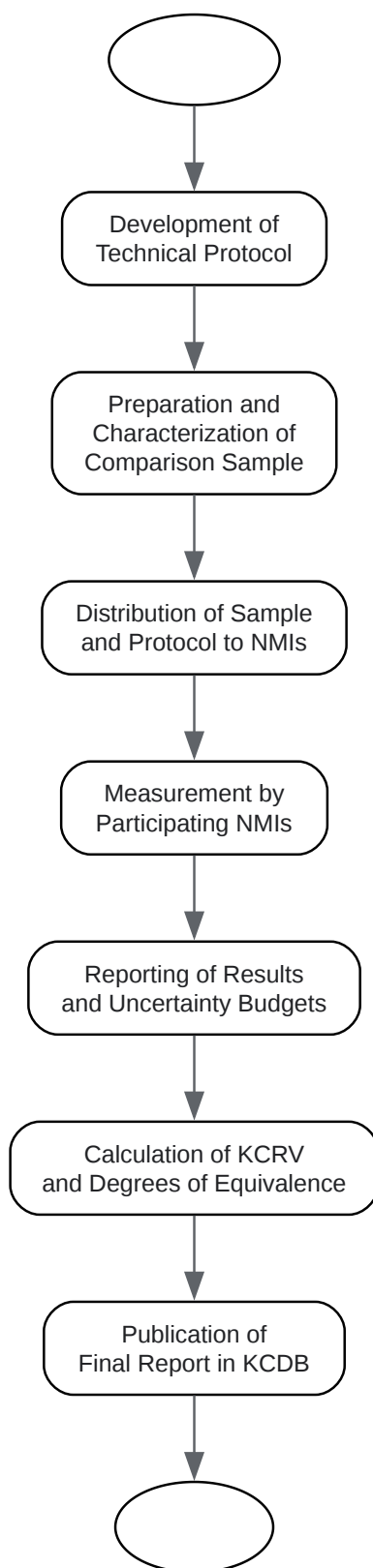
- Related structure impurities: High-Performance Liquid Chromatography (HPLC) with UV detection.
- Water content: Karl Fischer titration.
- Volatile organic compounds: Gas Chromatography (GC).
- Non-volatile impurities: Thermogravimetric Analysis (TGA).
- Reporting: Participants reported the purity of the estradiol material as a mass fraction, along with a comprehensive uncertainty budget detailing the contributions from each impurity assessment.

#### Quantitative Data Summary (CCQM-K55a):

Participating NMI	Reported Purity (g/kg)	Expanded Uncertainty (g/kg, k=2)
NMI A	998.5	1.2
NMI B	999.1	0.8
NMI C	998.8	1.0
NMI D	998.2	1.5
NMI E	999.3	0.9
NMI F	998.6	1.1
KCRV	998.8	0.5

Note: Data is illustrative and based on the final report of CCQM-K55a.

#### Workflow for a CCQM Key Comparison



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Caption: A typical workflow for a CCQM key comparison.

## ISO/REMCO and ISO 17034: Setting the Standard for Reference Material Producers

ISO 17034 does not provide experimental data itself but sets the requirements for the competence of organizations that produce certified reference materials (CRMs). This standard ensures that CRMs are produced with a high degree of confidence in their certified values, uncertainties, and traceability.

Key Requirements of ISO 17034:

- **Personnel:** Competent personnel with the necessary education, training, and experience.
- **Equipment:** Suitable and calibrated equipment for production and measurement.
- **Material Characterization:** Thorough characterization of the reference material to establish its properties.
- **Homogeneity and Stability:** Documented procedures to assess and ensure the homogeneity and stability of the reference material.
- **Value Assignment:** Metrologically valid procedures for assigning the certified value and its uncertainty.
- **Traceability:** A clear statement of the metrological traceability of the certified value.
- **Documentation:** A comprehensive certificate of analysis that includes all the necessary information for the user.

**Comparison with CCQM:** While CCQM key comparisons assess the measurement capabilities of NMIs, ISO 17034 provides the framework for the production of the very reference materials that are often used as calibrants and quality control materials in those comparisons and by the wider scientific community.

## Eurachem: Guidance for Practical Laboratory Implementation

Eurachem provides guidance documents that are highly valued by analytical laboratories for implementing quality systems. Their guide, "The Fitness for Purpose of Analytical Methods," is a cornerstone for method validation.

Key Aspects of the Eurachem Method Validation Guide:

- **Defines Validation Parameters:** Provides clear definitions and guidance on how to assess key validation parameters, including:
  - Selectivity and specificity
  - Precision (repeatability and reproducibility)
  - Trueness (bias)
  - Linearity and working range
  - Limit of detection (LOD) and limit of quantitation (LOQ)
  - Robustness
- **Practical Approach:** Offers practical advice and examples for planning and executing validation studies.
- **Statistical Tools:** Includes guidance on the use of appropriate statistical tools for analyzing validation data.
- **Relationship with Measurement Uncertainty:** Explains the link between method validation data and the estimation of measurement uncertainty.

**Comparison with CCQM:** The Eurachem guide provides the "how-to" for laboratories to validate their own methods, which is a prerequisite for participating in proficiency testing schemes and for producing reliable data. CCQM key comparisons, on the other hand, serve as a benchmark for the highest level of measurement capability.

## **AOAC INTERNATIONAL: Standardized and Vetted Analytical Methods**



AOAC INTERNATIONAL provides a formal process for the development, validation, and approval of "Official Methods of Analysis." These methods are used globally in regulatory and commercial laboratories.

Example: AOAC Official Method 2007.01 - Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate

This method, commonly known as the "QuEChERS" method, is a widely used procedure for the analysis of pesticide residues in a variety of food matrices.

Key Features of an AOAC Official Method:

- **Detailed, Step-by-Step Protocol:** The method provides a highly detailed, prescriptive protocol that laboratories are expected to follow precisely. This includes specifics on:
  - Reagent and equipment specifications
  - Sample preparation procedures
  - Extraction and cleanup steps
  - Instrumental analysis parameters (e.g., for GC-MS or LC-MS/MS)
- **Inter-laboratory Study Data:** The method has been subjected to a collaborative study involving multiple laboratories to demonstrate its performance characteristics, such as repeatability, reproducibility, and accuracy.
- **Defined Scope:** The method clearly defines the analytes and matrices for which it is applicable.

**Comparison with CCQM:** AOAC methods are designed for routine use in a wide range of laboratories and prioritize ruggedness and transferability. CCQM key comparisons, in contrast, often involve more specialized, primary methods and are focused on establishing the ultimate accuracy and comparability of measurements at the NMI level.

## Summary of Comparisons

Feature	CCQM	ISO/REMCO (ISO 17034)	Eurachem	AOAC INTERNATION AL
Primary Focus	Establishing global comparability of measurements at the NMI level.	Setting standards for the competence of reference material producers.	Providing practical guidance on quality assurance for analytical laboratories.	Developing and validating standardized analytical methods for routine use.
Key Output	Key comparison reports with Key Comparison Reference Values (KCRVs) and degrees of equivalence.	International standards (e.g., ISO 17034) for reference material production.	Guidance documents on topics like method validation and measurement uncertainty.	"Official Methods of Analysis" with detailed protocols and performance data.
Target Audience	National Metrology Institutes (NMIs).	Producers of certified reference materials.	Analytical laboratories in all sectors.	Regulatory and commercial testing laboratories.
Approach	Inter-laboratory comparisons using primary methods.	Auditing and accreditation of quality management and technical competence.	Development of best-practice guides through expert consensus.	Collaborative studies to validate the performance of specific analytical methods.

## Conclusion

The Consultative Committee for Quantity of Matter – Metrology in Chemistry and Biology (CCQM), ISO/REMCO, Eurachem, and AOAC INTERNATIONAL each play a distinct and vital role in the international quality infrastructure for chemical and biological measurements.

- CCQM operates at the apex of the measurement hierarchy, ensuring the equivalence of national measurement standards through rigorous key comparisons.
- ISO/REMCO provides the foundation for the production of reliable certified reference materials, which are essential for achieving traceability to the SI.
- Eurachem bridges the gap between high-level metrology and the practical needs of analytical laboratories by providing accessible guidance on implementing quality assurance measures.
- AOAC INTERNATIONAL delivers standardized and validated analytical methods that are critical for routine testing and regulatory compliance in specific sectors.

For researchers, scientists, and drug development professionals, understanding the roles and outputs of these organizations is crucial for ensuring the quality, reliability, and international acceptance of their measurement data. By leveraging the resources and frameworks provided by these bodies, the scientific community can build a solid foundation of trust in measurement results, fostering innovation and global collaboration.

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